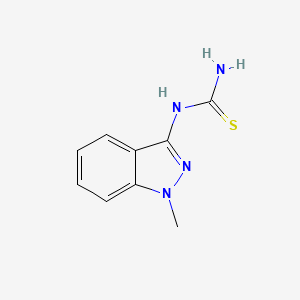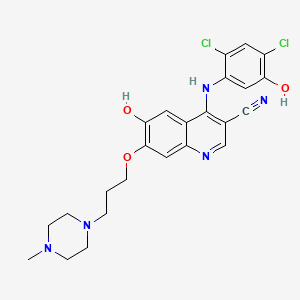
meCgPPh Pd G3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl)palladium(II) methanesulfonate meCgPPh Pd G3 , is a palladium-based catalyst. It is air and moisture sensitive and is primarily used in various cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meCgPPh Pd G3 involves the coordination of palladium with the ligand (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl). The reaction typically occurs under controlled conditions to prevent exposure to air and moisture, which can degrade the compound .
Industrial Production Methods: In industrial settings, this compound is often produced in bulk using high-throughput methods. ChemBeads, which are chemical-coated glass beads, are used to improve the flowability and uniformity of the compound, making it suitable for automated solid dispensing and high-throughput experimentation .
化学反応の分析
Types of Reactions: meCgPPh Pd G3 is involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent, and specific temperature conditions. The palladium catalyst facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
meCgPPh Pd G3 is widely used in scientific research due to its versatility and high reactivity. Its applications include:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions .
- Biology: Facilitates the formation of biologically active compounds .
- Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
- Industry: Used in the production of advanced materials and agrochemicals .
作用機序
The mechanism of action of meCgPPh Pd G3 involves the stabilization of the palladium center by the ligand, which enhances its reactivity and selectivity. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of electrons .
類似化合物との比較
- cataCXium® A Pd G3
- cataCXium® P Pd G3
- cataCXium® S Pd G3
Uniqueness: meCgPPh Pd G3 is unique due to its high stability and reactivity under various conditions. Its third-generation design incorporates improvements that optimize its catalytic properties, making it more efficient and selective compared to earlier versions .
特性
分子式 |
C29H34NO6PPdS |
|---|---|
分子量 |
662.0 g/mol |
IUPAC名 |
methanesulfonate;palladium(2+);2-phenylaniline;(1R,3S)-1,3,5,7-tetramethyl-2-phenyl-4,6,9-trioxa-2-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P.C12H10N.CH4O3S.Pd/c1-13-10-14(2)18-16(4,17-13)19-15(3,11-13)20(14)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1/t13?,14-,15+,16?,20?;;; |
InChIキー |
BIJGQELPKLBCGJ-OAILJLFKSA-M |
異性体SMILES |
C[C@]12CC3(C[C@](P1C4=CC=CC=C4)(OC(O2)(O3)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
正規SMILES |
CC12CC3(OC(O1)(OC(C2)(P3C4=CC=CC=C4)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)



![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)




![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)


